N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound . It’s used as an intermediate for the preparation of imatinib, an anti-cancer agent .
Synthesis Analysis
A series of novel “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones .
Molecular Structure Analysis
The title compound, “C16H15N5”, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Chemical Reactions Analysis
The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
Physical And Chemical Properties Analysis
The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is “C16H15N5” with an average mass of 277.324 Da . The melting point is 133-1350C, and the predicted boiling point is 537.3±60.0 °C .
Scientific Research Applications
Chemoselective Synthesis and Catalysis N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, due to its structural attributes, contributes significantly to chemoselective synthesis, particularly in the creation of intermediates for antimalarial drugs. For example, chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst, demonstrates the compound's utility in synthesizing intermediates for complete natural antimalarial drug synthesis. This process underlines the importance of precise acylation in pharmaceutical synthesis, where N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can serve as a critical intermediate or target molecule (Magadum & Yadav, 2018).
Antimalarial Activity The compound's derivatives exhibit significant in vitro efficacy against drug-resistant Plasmodium falciparum strains, marking a potential pathway for developing new antimalarial agents. Research into 2,N-bisarylated 2-ethoxyacetamides has identified several inhibitors with potent activity against these strains, indicating the compound's role in the design and development of novel antimalarial drugs (Gutteridge et al., 2016).
Antitumor Agents N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide and its analogs have been explored for their cytotoxic activities, particularly against various cancer cell lines. The synthesis and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs reveal promising cell growth inhibitory activities, highlighting the compound's potential as an antitumor agent. This research underscores the importance of structural modifications to enhance antitumor potency and expand the range of effective cancer therapeutics (Dong et al., 2010).
Anti-proliferative Activity and Tumor Cell Selectivity The exploration of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research provides insights into the development of tumor-selective compounds, offering a novel class of drugs for targeted cancer therapy (Thomas et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, have been synthesized to determine their in vitro antimicrobial activities against clinically isolated strains .
Mode of Action
It’s worth noting that compounds with similar structures have shown antimicrobial and antioxidant activities . These activities are likely due to the interaction of these compounds with certain enzymes or proteins in the microbial cells, leading to inhibition of microbial growth.
Biochemical Pathways
Based on the antimicrobial and antioxidant activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways responsible for microbial growth and oxidative stress.
Pharmacokinetics
The solubility of similar compounds in dmso and methanol suggests that they may have good bioavailability.
Result of Action
Similar compounds have shown moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . They also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
Action Environment
It’s worth noting that the storage conditions for similar compounds include keeping them in a dark place and in an inert atmosphere , suggesting that light and oxygen may affect their stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-9(12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHIZPJBWQTBND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.